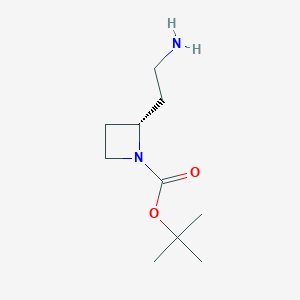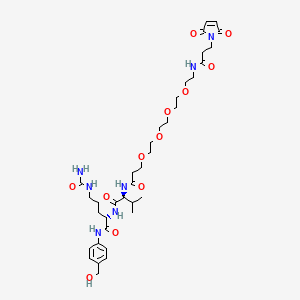
3-Pyridylzinc chloride, 0.50 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridylzinc chloride, 0.50 M in THF is a chemical compound used in a variety of fields, including scientific research, lab experiments, and industrial applications. It is a versatile compound, with a wide range of uses and applications. 50 M in THF.
Wirkmechanismus
The mechanism of action of 3-Pyridylzinc chloride, 0.50 M in THF is not yet fully understood. It is believed that the compound acts as a Lewis acid, which is capable of forming a complex with a variety of organic molecules. This complexation is believed to be responsible for the catalytic activity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Pyridylzinc chloride, 0.50 M in THF are not yet fully understood. However, studies have shown that the compound does not have any significant acute toxicity in animals. Additionally, it does not appear to have any mutagenic or carcinogenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-Pyridylzinc chloride, 0.50 M in THF has a number of advantages for use in lab experiments. It is a relatively stable compound, with a long shelf life. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. It is also relatively inexpensive, making it a cost-effective reagent.
The main limitation of 3-Pyridylzinc chloride, 0.50 M in THF is its toxicity. It is known to be toxic if ingested, and it should be handled with caution in the laboratory. Additionally, it is a strong acid, and it should be stored in an appropriate container to prevent accidental spills or contact with skin or eyes.
Zukünftige Richtungen
The potential applications of 3-Pyridylzinc chloride, 0.50 M in THF are vast, and there are a number of potential future directions for research and development. These include the use of the compound as a catalyst for organic reactions, the study of its mechanism of action, the development of new methods for its synthesis, and the exploration of its potential uses in biotechnology. Additionally, further research into its biochemical and physiological effects could lead to new applications for the compound in medicine and industry.
Synthesemethoden
3-Pyridylzinc chloride, 0.50 M in THF can be synthesized using a variety of methods, including the reaction of 3-pyridylzinc chloride, 0.50 M in THF with an aqueous solution of hydrochloric acid and aqueous sodium hydroxide. The reaction is carried out at room temperature and produces a pale yellow solution of 3-pyridylzinc chloride, 0.50 M in THF.
Wissenschaftliche Forschungsanwendungen
3-Pyridylzinc chloride, 0.50 M in THF has a wide range of applications in scientific research, including the synthesis of organic compounds and the study of enzyme kinetics. It is also used as a catalyst for organic reactions, and as a reagent for the determination of the structure of organic molecules.
Eigenschaften
IUPAC Name |
chlorozinc(1+);3H-pyridin-3-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.ClH.Zn/c1-2-4-6-5-3-1;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABPPYBSYHLODG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CN=C1.Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc, chloro-3-pyridinyl- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline](/img/structure/B6306764.png)

![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B6306777.png)
![9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole](/img/structure/B6306784.png)


![2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B6306805.png)





